Methyl 3-fluoropyruvate
Overview
Description
Methyl 3-fluoropyruvate is an organic compound with the molecular formula C4H5FO3 It is a fluorinated derivative of pyruvic acid, where a fluorine atom replaces one of the hydrogen atoms on the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-fluoropyruvate can be synthesized through several methods. One common approach involves the fluorination of methyl pyruvate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of methyl pyruvate in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced fluorinating agents has improved the efficiency and scalability of these methods .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluoropyruvate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include fluorinated alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-fluoropyruvate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as an inhibitor in enzymatic studies, particularly for enzymes involved in pyruvate metabolism.
Medicine: Research is ongoing into its potential use as an anti-cancer agent due to its ability to inhibit key metabolic pathways in cancer cells.
Industry: It is used in the production of fluorinated polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which methyl 3-fluoropyruvate exerts its effects involves the inhibition of enzymes that utilize pyruvate as a substrate. By mimicking pyruvate, it binds to the active site of these enzymes, preventing the normal substrate from accessing the site. This inhibition can disrupt metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Methyl pyruvate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Ethyl 3-fluoropyruvate: Similar structure but with an ethyl group instead of a methyl group, leading to different reactivity and applications.
3-fluoropyruvic acid: The non-esterified form, which has different solubility and reactivity properties.
Uniqueness: Methyl 3-fluoropyruvate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
methyl 3-fluoro-2-oxopropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO3/c1-8-4(7)3(6)2-5/h2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJWUPAJEFJGHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192948 | |
Record name | Pyruvic acid, 3-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.08 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-87-1 | |
Record name | Pyruvic acid, 3-fluoro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyruvic acid, 3-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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